molecular formula C14H18N2O4 B4082966 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide

Cat. No. B4082966
M. Wt: 278.30 g/mol
InChI Key: RGGVSBQPYUBTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide, also known as BDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 312.4 g/mol.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is believed to contribute to the anticancer and antimicrobial properties of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has anticancer activity in animal models, and it has been shown to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide is its potential as a broad-spectrum antimicrobial agent. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to be effective against a wide range of bacteria and fungi, including antibiotic-resistant strains. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide also has potential applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells. However, one of the limitations of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide is its complex synthesis process, which may limit its widespread use. Additionally, more research is needed to fully understand the mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide and its potential side effects.

Future Directions

There are several future directions for research on N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide. One area of research is the development of new synthesis methods for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide in environmental remediation. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to degrade pollutants such as polycyclic aromatic hydrocarbons, and further research is needed to determine its potential as a tool for environmental cleanup. Additionally, more research is needed to fully understand the mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide and its potential applications in medicine and agriculture.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been extensively studied for its potential application in various fields such as medicine, agriculture, and environmental science. In medicine, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to have anticancer properties and is being investigated as a potential treatment for various types of cancer. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has also been studied for its antimicrobial properties and is being explored as a potential alternative to conventional antibiotics. In agriculture, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been shown to have insecticidal properties and is being investigated as a potential pesticide. In environmental science, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-diethylethanediamide has been studied for its ability to degrade pollutants and is being explored as a potential solution for environmental remediation.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-10-5-6-11-12(9-10)20-8-7-19-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGVSBQPYUBTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N',N'-diethyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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